6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide
Overview
Description
6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H11ClN2O It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position, a cyclopropylmethyl group attached to the nitrogen atom, and a carboxamide group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-3-carboxylic acid.
Amidation Reaction: The carboxylic acid group is converted to a carboxamide group through an amidation reaction. This involves the reaction of 6-chloropyridine-3-carboxylic acid with cyclopropylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Reduction Reactions: Formation of 6-chloro-N-(cyclopropylmethyl)pyridine-3-amine.
Oxidation Reactions: Formation of oxidized derivatives of the cyclopropylmethyl group.
Scientific Research Applications
6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide
- 6-chloro-N-(cyclopropylmethyl)pyridine-4-carboxamide
- 6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide
Uniqueness
6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide is unique due to the specific positioning of the chloro group and the carboxamide group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-4-3-8(6-12-9)10(14)13-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLPKVQVDDARTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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